molecular formula C13H22O3SSi B8284806 2-(5-((Tert-butyldimethylsilyloxy)methyl)thiophen-2-yl)acetic acid

2-(5-((Tert-butyldimethylsilyloxy)methyl)thiophen-2-yl)acetic acid

Cat. No. B8284806
M. Wt: 286.46 g/mol
InChI Key: VTMKUQQHQQABEL-UHFFFAOYSA-N
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Patent
US09133185B2

Procedure details

To a solution of 2-[5-(hydroxymethyl)-2-thienyl]acetic acid (500 mg, 2.91 mmol) and imidazole (415 mg, 6.11 mmol) was added tert-butyldimethylsilyl chloride (916 mg, 6.11 mmol) portionwise over 20 minutes. The resultant solution was stirred at room temperature for one hour, tetrahydrofuran (10 mL) was then added and the reaction mixture cooled in an ice-bath. A solution of potassium carbonate (500 mg, 3.62 mmol) in water (10 mL) was added and the reaction mixture stirred for 20 minutes. The reaction solution was diluted with ethyl acetate (30 mL) and washed with brine (2×30 mL). The organic phase was dried over magnesium sulfate, filtered and concentration in vacuo. The residue was purified by silica gel chromatography, eluting with 0-50% ethyl acetate in iso-hexane to give the title compound as a yellow oil (200 mg, 24%) which was used in the next step without further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
415 mg
Type
reactant
Reaction Step One
Quantity
916 mg
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
24%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[S:7][C:6]([CH2:8][C:9]([OH:11])=[O:10])=[CH:5][CH:4]=1.N1C=CN=C1.[Si:17](Cl)([C:20]([CH3:23])([CH3:22])[CH3:21])([CH3:19])[CH3:18].C(=O)([O-])[O-].[K+].[K+]>O.C(OCC)(=O)C.O1CCCC1>[Si:17]([O:1][CH2:2][C:3]1[S:7][C:6]([CH2:8][C:9]([OH:11])=[O:10])=[CH:5][CH:4]=1)([C:20]([CH3:23])([CH3:22])[CH3:21])([CH3:19])[CH3:18] |f:3.4.5|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
OCC1=CC=C(S1)CC(=O)O
Name
Quantity
415 mg
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
916 mg
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
500 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture cooled in an ice-bath
WASH
Type
WASH
Details
washed with brine (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentration in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 0-50% ethyl acetate in iso-hexane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCC1=CC=C(S1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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